Cas no 89445-72-7 (Quinoline, 8-(2-methoxyethoxy)-)

Quinoline, 8-(2-methoxyethoxy)- structure
89445-72-7 structure
Product Name:Quinoline, 8-(2-methoxyethoxy)-
CAS No:89445-72-7
MF:C12H13NO2
MW:203.237123250961
CID:600317
PubChem ID:54037718
Update Time:2025-04-19

Quinoline, 8-(2-methoxyethoxy)- Chemical and Physical Properties

Names and Identifiers

    • Quinoline, 8-(2-methoxyethoxy)-
    • 8-(2-methoxyethoxy)quinoline
    • LKDOTMHXINYZEU-UHFFFAOYSA-N
    • SCHEMBL1101341
    • 8-methoxyethoxyquinoline
    • DTXSID90708583
    • 89445-72-7
    • Inchi: 1S/C12H13NO2/c1-14-8-9-15-11-6-2-4-10-5-3-7-13-12(10)11/h2-7H,8-9H2,1H3
    • InChI Key: LKDOTMHXINYZEU-UHFFFAOYSA-N
    • SMILES: O(CCOC)C1=CC=CC2=CC=CN=C12

Computed Properties

  • Exact Mass: 203.095
  • Monoisotopic Mass: 203.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 31.4A^2
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